molecular formula C11H14ClN3O B15210533 2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide CAS No. 87675-22-7

2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B15210533
CAS No.: 87675-22-7
M. Wt: 239.70 g/mol
InChI Key: FEAJDQICCCRTSH-UHFFFAOYSA-N
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Description

2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a propynyl group, and a trimethylpyrazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, propargyl bromide, and 1,3,5-trimethylpyrazole.

    Reaction Conditions: The reaction conditions may include the use of a base such as potassium carbonate or sodium hydride to deprotonate the starting materials and facilitate nucleophilic substitution reactions.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may yield an amide derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide depends on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, leading to a specific biological response. The exact pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-3-yl)acetamide: A similar compound with a different substitution pattern on the pyrazole ring.

    2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-dimethyl-1H-pyrazol-4-yl)acetamide: A compound with one less methyl group on the pyrazole ring.

Uniqueness

The uniqueness of 2-Chloro-N-(prop-2-yn-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide lies in its specific substitution pattern and the presence of the propynyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

87675-22-7

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

2-chloro-N-prop-2-ynyl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C11H14ClN3O/c1-5-6-15(10(16)7-12)11-8(2)13-14(4)9(11)3/h1H,6-7H2,2-4H3

InChI Key

FEAJDQICCCRTSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)N(CC#C)C(=O)CCl

Origin of Product

United States

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